Product packaging for Hexanitrobiphenyldiamine(Cat. No.:CAS No. 28088-73-5)

Hexanitrobiphenyldiamine

Cat. No.: B12656301
CAS No.: 28088-73-5
M. Wt: 454.22 g/mol
InChI Key: UKFLKXPAZWYTJP-UHFFFAOYSA-N
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Description

Contextualization within High-Energy Material Science and Aromatic Nitro Compounds

Hexanitrobiphenyldiamine is a notable member of the class of high-energy materials, which are substances that store a large amount of chemical energy that can be released rapidly. This field of science is crucial for applications requiring controlled and powerful energy release. Within this broad category, this compound belongs to the family of aromatic nitro compounds. These are organic compounds containing one or more nitro groups (-NO2) attached to an aromatic ring. The presence of multiple nitro groups, which are strong electron-withdrawing groups, and an aromatic backbone contributes to the high energy density and explosive properties of these materials. ontosight.ai

The goal in high-energy materials research is often to synthesize compounds that offer a balance between high performance (e.g., detonation velocity and pressure) and low sensitivity to accidental initiation by stimuli such as impact, shock, or heat. dtic.mil Polynitro aromatic compounds are a significant area of investigation in this pursuit. The introduction of amino groups (-NH2) into polynitroaromatic structures is a common strategy to reduce sensitivity, as seen in well-known insensitive explosives. However, research into compounds like this compound and its derivatives explores the complex interplay between the number and position of nitro and amino groups on the biphenyl (B1667301) structure and the resulting physicochemical properties. publish.csiro.aupublish.csiro.au

Historical Trajectory of Research on Polynitro Aromatic Systems

Research into polynitro aromatic compounds has a long history, dating back to the discovery of simple nitrated aromatics. A significant focus has been on understanding the relationship between molecular structure and explosive properties. Early research established that increasing the degree of nitration generally increases the energetic output of a compound.

A pivotal development in this field was the systematic study of how introducing amino groups affects the stability and sensitivity of polynitro aromatics. For instance, studies on amino-substituted trinitrobenzenes revealed that thermal stability and resistance to shock-induced detonation increase with the number of amino groups. publish.csiro.au This trend sparked considerable interest in synthesizing and characterizing new polyaminopolynitroaromatic compounds. publish.csiro.au

More recent research has delved into more complex systems like polynitro derivatives of biphenyl, stilbene, and other multi-ring aromatic structures. shu.ac.uk These investigations aim to develop materials with superior properties, such as high thermal stability, which are essential for specific applications. The synthesis and characterization of compounds like 2,2',4,4',6,6'-Hexanitrostilbene (HNS) have been important milestones in this area. shu.ac.uk The study of reaction mechanisms, such as the catalytic oxidation of TNT to produce HNS, has also been a key aspect of this research. shu.ac.uk

Scope and Significance of Current Academic Investigations into this compound

Current academic investigations into this compound and related compounds are driven by the ongoing need for advanced high-energy materials with tailored properties. The specific isomer 2,2',4,4',6,6'-hexanitro[1,1'-biphenyl]-3,3'-diamine, also known as DIPAM, is a subject of interest. dtic.millookchem.com

One significant area of research is the synthesis of highly aminated derivatives of hexanitrobiphenyl. For example, the synthesis and characterization of 2,2′,4,4′,6,6′-hexanitrobiphenyl-3,3′,5,5′-tetramine have been described. publish.csiro.aupublish.csiro.au Studies on this compound have yielded unexpected results, suggesting that the introduction of amino groups into certain polynitroaromatic systems may, contrary to previous understanding, decrease thermal stability and increase sensitivity to impact. publish.csiro.aupublish.csiro.au This highlights the complexity of structure-property relationships in these molecules and underscores the importance of continued research.

The structural analysis of these compounds, often through X-ray crystallography, is crucial for understanding the features responsible for their physicochemical properties. publish.csiro.aupublish.csiro.au The dihedral angle between the aromatic rings and the molecular geometry as a whole can significantly influence stability and performance.

The table below summarizes some of the key properties of a specific isomer of this compound.

PropertyValue
Chemical Formula C12H6N8O12 lookchem.com
Molecular Weight 454.22 g/mol lookchem.com
Density 1.972 g/cm³ lookchem.com
Boiling Point 687°C at 760 mmHg lookchem.com
Flash Point 369.3°C lookchem.com
Appearance White crystalline powder lookchem.com

Another related compound that provides context for the broader family of hexanitrobiphenyls is 2,2',4,4',6,6'-Hexanitrobiphenyl. Its properties are listed below.

PropertyValue
Chemical Formula C12H4N6O12 nist.gov
Molecular Weight 424.19 g/mol nist.gov

The ongoing research into this compound and its analogs contributes to the fundamental understanding of energetic materials and aids in the development of new compounds with improved safety and performance characteristics for various applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6N8O12 B12656301 Hexanitrobiphenyldiamine CAS No. 28088-73-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28088-73-5

Molecular Formula

C12H6N8O12

Molecular Weight

454.22 g/mol

IUPAC Name

6-(2-amino-3,4,5-trinitrophenyl)-2,3,4-trinitroaniline

InChI

InChI=1S/C12H6N8O12/c13-7-3(1-5(15(21)22)9(17(25)26)11(7)19(29)30)4-2-6(16(23)24)10(18(27)28)12(8(4)14)20(31)32/h1-2H,13-14H2

InChI Key

UKFLKXPAZWYTJP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)C2=CC(=C(C(=C2N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Hexanitrobiphenyldiamine

Advanced Nitration Strategies and Yield Optimization for Biphenyl (B1667301) Diamine Precursors

The synthesis of 3,3'-diamino-2,2',4,4',6,6'-hexanitrobiphenyl is a prime example of strategic synthesis, where the highly substituted aromatic rings are constructed through a sequence of reactions that ensures the precise placement of functional groups.

Direct and Indirect Nitration Approaches

Direct nitration of biphenyldiamine (B8625781) precursors is generally considered impractical for producing hexanitrated derivatives. The presence of strongly activating amino groups makes the aromatic rings highly susceptible to oxidation by strong nitrating agents like mixed nitric and sulfuric acids. This leads to the formation of undesired byproducts and decomposition of the starting material, resulting in low yields and purification challenges.

Consequently, an indirect synthetic pathway has been developed, as detailed in U.S. Patent 3,402,202. This method builds the hexanitrobiphenyl core first and then introduces the amino groups in the final step, thereby avoiding the issues associated with nitrating an activated amine. The established three-step process is as follows:

Nitration of a Precursor: The synthesis begins not with a biphenyldiamine, but with m-bromoanisole. This precursor is nitrated using a mixture of nitric and sulfuric acids to form 3-bromo-2,4,6-trinitroanisole.

Condensation: The resulting trinitro-bromo compound undergoes a copper-catalyzed Ullmann condensation to form the biphenyl structure, yielding 3,3'-dimethoxy-2,2',4,4',6,6'-hexanitrobiphenyl.

Amination: The methoxy (B1213986) groups on the hexanitrobiphenyl intermediate are then displaced by amino groups through a reaction with anhydrous ammonia (B1221849). This step yields the final product, 3,3'-diamino-2,2',4,4',6,6'-hexanitrobiphenyl. google.com

This indirect approach provides a significant advantage by allowing for the exhaustive nitration of the aromatic rings under controlled conditions before the sensitive amino groups are introduced.

Catalytic Systems for Enhanced Nitration Efficiency

The condensation of 3-bromo-2,4,6-trinitroanisole to form the biphenyl linkage is effectively catalyzed by copper powder. google.com In this reaction, the copper facilitates the coupling of two molecules of the aryl halide. The use of a chlorinated hydrocarbon solvent, such as ethylene (B1197577) dichloride, has been shown to be particularly effective, minimizing side reactions that are observed in other solvents like nitrobenzene (B124822) or toluene. google.com

For aromatic nitrations in general, research has explored various catalytic systems to improve efficiency and selectivity. These include solid acid catalysts like zeolites, which can offer shape-selectivity and reduce the use of corrosive liquid acids. google.comias.ac.in However, for the specific synthesis of this hexanitrated compound, the classic mixed-acid approach for the initial nitration step remains the documented method.

Table 1: Comparison of Synthetic Steps and Catalysts
Synthetic StepReactant(s)ProductCatalyst/Reagent SystemPurpose of Catalyst/Reagent
Nitrationm-Bromoanisole3-Bromo-2,4,6-trinitroanisoleHNO₃ / H₂SO₄Generates nitronium ion (NO₂⁺) for electrophilic aromatic substitution. youtube.com
Condensation3-Bromo-2,4,6-trinitroanisole3,3'-Dimethoxy-2,2',4,4',6,6'-hexanitrobiphenylCopper PowderFacilitates the coupling of aryl halide molecules (Ullmann reaction). google.com
Amination3,3'-Dimethoxy-2,2',4,4',6,6'-hexanitrobiphenyl3,3'-Diamino-2,2',4,4',6,6'-hexanitrobiphenylAnhydrous AmmoniaActs as a nucleophile to displace methoxy groups. google.com

Regioselectivity Control in Polynitration Reactions

The indirect synthesis method provides exceptional control over the regiochemistry of the final product. The substitution pattern is determined from the very first step by the choice of starting material.

In the nitration of m-bromoanisole, the existing methoxy (-OCH₃) and bromo (-Br) substituents direct the incoming nitro groups. The methoxy group is a strong activating, ortho,para-director, while the bromo group is a deactivating, ortho,para-director. The combined influence of these groups, along with steric considerations, directs the three nitro groups to the 2, 4, and 6 positions of the anisole (B1667542) ring, leading to a single, well-defined trinitrated isomer.

The subsequent Ullmann condensation symmetrically couples two of these molecules at the carbon atom bearing the bromine, locking in the desired 2,2',4,4',6,6'-hexanitro substitution pattern on the biphenyl core. This strategic control is a significant advantage over attempting to directly nitrate (B79036) a biphenyl system, where achieving such specific polysubstitution would be extremely difficult and would likely result in a mixture of isomers. semanticscholar.org

Purification and Isolation Techniques for High-Purity Hexanitrobiphenyldiamine

The purification protocol for 3,3'-diamino-2,2',4,4',6,6'-hexanitrobiphenyl benefits from the high efficiency of the final amination step. When the reaction is conducted in a suitable solvent like a chlorinated hydrocarbon, the final product precipitates directly from the reaction mixture in very high purity. This often makes extensive purification, such as recrystallization, unnecessary for achieving a satisfactory grade of material. The product is typically recovered by simple filtration. google.com

For polynitrated aromatic compounds in general, common purification strategies involve washing the crude product to remove residual acids and byproducts. google.com Alkaline washes, using solutions of ammonia or sodium hydroxide, are effective for removing acidic impurities like nitrophenolic compounds that may form during nitration. google.com

Should further purification be required, recrystallization is a standard method. The choice of solvent is critical and is determined by the solubility profile of the compound. Common techniques for purifying organic solids include:

Recrystallization: Dissolving the impure solid in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Washing: Slurrying the crude product in a solvent in which it is poorly soluble to wash away more soluble impurities.

Column Chromatography: A technique used to separate components of a mixture based on their differential adsorption onto a stationary phase. This is particularly useful for separating compounds with different polarities, such as separating a desired amino compound from less polar nitro-intermediates. stackexchange.com

Reaction Pathway Elucidation and Intermediates Characterization

The reaction pathway for the synthesis of 3,3'-diamino-2,2',4,4',6,6'-hexanitrobiphenyl has been well-elucidated, with two key stable intermediates being formed and carried forward through the process.

Reaction Pathway:

Step 1: m-Bromoanisole is nitrated to yield the first key intermediate, 3-bromo-2,4,6-trinitroanisole .

Step 2: This intermediate is then subjected to Ullmann condensation, forming the second key intermediate, 3,3'-dimethoxy-2,2',4,4',6,6'-hexanitrobiphenyl .

Step 3: The dimethoxy intermediate is aminated to produce the final product, 3,3'-diamino-2,2',4,4',6,6'-hexanitrobiphenyl . google.com

Spectroscopic Monitoring of Reaction Progress

While the foundational patent does not detail specific spectroscopic data, the progress of this multi-step synthesis can be effectively monitored using standard analytical techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the characterization of the starting materials, intermediates, and the final product by identifying their unique functional groups and structural features.

FT-IR Spectroscopy: This technique is particularly useful for tracking the introduction of nitro groups, which exhibit strong, characteristic absorption bands. The symmetric and asymmetric stretching vibrations of the C-NO₂ group typically appear around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The disappearance of C-O-C stretching from the methoxy groups and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) would signal the final amination step.

NMR Spectroscopy: Both ¹H and ¹³C NMR would provide detailed structural information at each stage. For example, in ¹H NMR, the chemical shifts and splitting patterns of the aromatic protons would change significantly as substituents are added. The appearance of signals corresponding to the methoxy protons in the intermediate and their subsequent disappearance, along with the appearance of signals for the amino protons in the final product, would confirm the reaction's progression.

Table 2: Expected Spectroscopic Data for Key Compounds in the Synthesis
CompoundKey Expected FT-IR Peaks (cm⁻¹)Key Expected ¹H NMR Signals (δ, ppm)
m-Bromoanisole (Precursor)~2850-3000 (C-H), ~1250 (C-O stretch)~6.8-7.2 (aromatic H), ~3.8 (-OCH₃)
3-Bromo-2,4,6-trinitroanisole (Intermediate 1)~1550 (asym. NO₂), ~1350 (sym. NO₂), ~1250 (C-O)~8.5-9.0 (single aromatic H), ~4.0 (-OCH₃)
3,3'-Dimethoxy-2,2',4,4',6,6'-hexanitrobiphenyl (Intermediate 2)~1550 (asym. NO₂), ~1350 (sym. NO₂), ~1250 (C-O)~4.1 (-OCH₃)
3,3'-Diamino-2,2',4,4',6,6'-hexanitrobiphenyl (Final Product)~3300-3500 (N-H stretch), ~1550 (asym. NO₂), ~1350 (sym. NO₂)~6.0-7.0 (-NH₂)

Identification of Transient Species

The synthesis of this compound, formally known as 3,3'-diamino-2,2',4,4',6,6'-hexanitrobiphenyl, involves a multi-step process where the identification of transient or intermediate species is crucial for understanding the reaction mechanism and optimizing reaction conditions. While direct spectroscopic or isolation studies of transient species specifically for the synthesis of this compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from studies of analogous reactions, particularly the Ullmann coupling, which constitutes a key step in its synthesis.

The formation of the biphenyl backbone of this compound is achieved through a copper-catalyzed Ullmann reaction of a highly nitrated and halogenated precursor, 3-bromo-2,4,6-trinitroanisole. The mechanism of the Ullmann reaction is complex and has been the subject of considerable investigation. It is widely accepted that the reaction proceeds through organometallic copper intermediates. Recent studies on similar Ullmann-type reactions have provided evidence for the involvement of specific transient species.

Organometallic Intermediates: Low-temperature scanning tunneling microscopy studies of Ullmann coupling on copper surfaces have visualized the formation of organometallic intermediates where a copper adatom is coordinated to two aryl groups. nsf.gov This suggests that in the synthesis of this compound, an analogous intermediate, a copper atom coordinated to two molecules of 3-bromo-2,4,6-trinitroanisole, is likely formed on the surface of the copper catalyst.

Oxidation State of Copper: The catalytic cycle of the Ullmann reaction is believed to involve changes in the oxidation state of copper. While traditionally thought to proceed through Cu(I) and Cu(II) species, there is growing evidence for the involvement of Cu(III) intermediates in Ullmann-type C-N and C-O coupling reactions. acs.orgrsc.org This is based on the proposed oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to form the new carbon-carbon bond and regenerate the Cu(I) catalyst. rsc.org Although not definitively proven for the specific Ullmann homo-coupling in the synthesis of this compound, the presence of electron-withdrawing nitro groups on the aromatic ring could influence the stability and reactivity of such high-oxidation-state copper intermediates.

The table below summarizes the plausible transient species in the key Ullmann coupling step for the synthesis of this compound, based on mechanistic studies of related reactions.

Plausible Transient Species Description Evidence from Analogous Reactions
Organocopper(I) speciesInitial interaction of the aryl halide with the copper catalyst.A common starting point in proposed Ullmann reaction mechanisms.
Organocopper(III) intermediateFormed via oxidative addition of the aryl halide to a Cu(I) center.Spectroscopic and computational evidence from Ullmann-type C-N coupling reactions. acs.org
Di-aryl copper complexA copper atom coordinated to two aryl groups prior to C-C bond formation.Visualized in surface studies of Ullmann reactions. nsf.gov

It is important to note that the highly substituted and electron-deficient nature of the starting material for this compound synthesis may affect the stability and observability of these transient species compared to simpler aryl halides.

Kinetic Studies of Synthetic Steps

Aromatic Nitration: The initial step, the nitration of m-bromoanisole, is an electrophilic aromatic substitution. The kinetics of aromatic nitration are highly dependent on the reaction conditions, particularly the composition of the nitrating agent (e.g., mixed acid) and the nature of the aromatic substrate. acs.orgacs.orgrushim.ru Generally, the reaction rate is influenced by the concentration of the nitronium ion (NO₂⁺), which is the active electrophile. rsc.org For many aromatic compounds, the reaction is first-order with respect to the aromatic substrate and first-order with respect to nitric acid under specific conditions. acs.org However, under industrially relevant conditions with changing acid strength, the kinetics can be more complex. acs.org

Ullmann Coupling: The copper-catalyzed Ullmann coupling of 3-bromo-2,4,6-trinitroanisole to form the biphenyl structure is a heterogeneous reaction, and its kinetics are influenced by factors such as the surface area of the copper catalyst, the solvent, temperature, and the electronic nature of the substrate. Kinetic analyses of other Ullmann-type reactions have shown that the rate can be accelerated by electron-withdrawing groups on the aryl halide, which would be the case for the highly nitrated substrate in the synthesis of this compound. gatech.edu Hammett analysis of a related Ullmann reaction yielded a positive ρ value, indicative of oxidative addition being a key step. gatech.edu

Amination: The final step, the conversion of the dimethoxy intermediate to the diamino product by reaction with ammonia, is a nucleophilic aromatic substitution. The rate of this reaction is expected to be influenced by the concentration of ammonia, the temperature, and the solvent. The presence of multiple nitro groups on the biphenyl core strongly activates the molecule towards nucleophilic attack, likely leading to favorable reaction kinetics. Kinetic studies of the reaction of other activated aromatic compounds with amines have been performed, but specific data for the amination of 3,3'-dimethoxy-2,2',4,4',6,6'-hexanitrobiphenyl is not available.

The following table summarizes the key factors that would be expected to influence the kinetics of each synthetic step for this compound.

Synthetic Step Reaction Type Key Factors Influencing Kinetics
Nitration of m-bromoanisoleElectrophilic Aromatic SubstitutionConcentration of nitronium ion, acid strength, temperature, substrate concentration. acs.orgacs.orgrsc.org
Ullmann CouplingCopper-catalyzed Cross-CouplingTemperature, catalyst surface area, solvent, electronic effects of substituents. gatech.edu
AminationNucleophilic Aromatic SubstitutionTemperature, concentration of nucleophile (ammonia), solvent, activation by nitro groups.

Further empirical studies would be necessary to determine the precise rate equations and kinetic parameters for the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis Research

The traditional synthesis of this compound, like many processes for energetic materials, involves the use of hazardous reagents and solvents, generating significant environmental concerns. nih.govresearchgate.net While specific research focused on applying green chemistry principles to the synthesis of this compound is limited, the broader field of energetic materials synthesis is increasingly embracing greener methodologies. nih.govresearchgate.netrsc.org These principles can be hypothetically applied to improve the sustainability of the this compound manufacturing process.

The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. nih.gov Key areas for potential improvement in the synthesis of this compound include the choice of solvents, reagents, and catalysts.

Solvent Replacement: The documented synthesis of this compound utilizes a chlorinated hydrocarbon solvent. acs.org Chlorinated solvents are known for their toxicity and environmental persistence. A primary goal of green chemistry is to replace such hazardous solvents with safer alternatives. Research into the greener synthesis of other energetic materials, such as 2,2',4,4',6,6'-hexanitrostilbene (HNS), has demonstrated the successful replacement of toxic solvents like benzene (B151609) and tetrahydrofuran (B95107) with more benign options like ethyl acetate (B1210297) and ethanol. acs.orgacs.org Similar solvent substitution studies could be explored for the Ullmann coupling and amination steps in the synthesis of this compound.

Alternative Reagents and Catalysts: The traditional Ullmann reaction requires stoichiometric amounts of copper and high temperatures. Modern advancements in catalysis have led to the development of more efficient copper-catalyzed coupling reactions that can proceed under milder conditions with catalytic amounts of copper, often in the presence of ligands. nih.gov The use of heterogeneous, recyclable catalysts is a key principle of green chemistry that could be applied to this step. rsc.org For the oxidation steps in the synthesis of related energetic materials, greener oxidants such as sodium hypochlorite (B82951) and even oxygen with a catalytic system have been successfully employed, replacing more hazardous reagents. acs.orgacs.org

Process Intensification: Another green chemistry principle is the intensification of chemical processes, for example, by using microreactors. Continuous flow processing in microreactors can offer better control over reaction parameters, improved safety for energetic materials synthesis, and reduced waste generation.

The table below outlines potential green chemistry improvements for the synthesis of this compound, drawing parallels from research on other energetic materials.

Green Chemistry Principle Traditional Approach in Analogous Syntheses Potential Greener Alternative for this compound Synthesis
Safer Solvents Use of chlorinated hydrocarbons, benzene, THF. acs.orgExploration of ethyl acetate, ethanol, or ionic liquids. nih.govacs.orgacs.org
Catalysis Stoichiometric copper in Ullmann reaction.Use of catalytic amounts of copper, potentially with ligands, or recyclable heterogeneous copper catalysts. rsc.orgnih.gov
Safer Reagents Use of hazardous oxidants in related syntheses.Investigation of greener oxidants like sodium hypochlorite or catalytic oxygen systems. acs.orgacs.org
Process Design Batch processing.Development of a continuous flow process using microreactors for improved safety and efficiency.

Advanced Spectroscopic and Diffractional Characterization of Hexanitrobiphenyldiamine Molecular and Crystal Architectures

Single-Crystal X-ray Diffraction Analysis for Absolute Structure Determination

Polymorphic Manifestations and Single-Crystal X-ray Diffraction Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for energetic materials as different polymorphs can exhibit distinct physical properties. A single-crystal X-ray diffraction study of Hexanitrobiphenyldiamine would be essential to identify and characterize any potential polymorphs. Each polymorphic form would present a unique unit cell and space group, which would be determined with high precision by this technique. The analysis would involve growing single crystals of the compound and exposing them to a monochromatic X-ray beam. The resulting diffraction pattern would be analyzed to solve the crystal structure.

Table 1: Hypothetical Crystallographic Data for a Polymorph of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The presence of both amino (-NH₂) groups as hydrogen bond donors and nitro (-NO₂) groups as potential acceptors suggests the formation of a complex network of hydrogen bonds. These interactions play a crucial role in the stability and density of the crystal. Analysis of the crystal structure would allow for the detailed characterization of these hydrogen bonds, including their lengths and angles, as well as other non-covalent interactions such as π-π stacking between the aromatic rings. In the crystal structure of a related compound, 4,4′-dinitro-[1,1′-biphenyl]-2-amine, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.govelsevierpure.comresearchgate.net

Crystal Packing Analysis and Molecular Conformations within the Unit Cell

The arrangement of molecules within the crystal lattice, or crystal packing, is a key determinant of a material's physical properties. For this compound, the biphenyl (B1667301) core allows for torsional flexibility, meaning the two phenyl rings can be twisted relative to each other. The dihedral angle between the rings would be a critical parameter determined from the X-ray diffraction data. In many biphenyl derivatives, this angle is non-zero due to steric hindrance between substituents on the rings. nih.govelsevierpure.comresearchgate.net The conformation of the nitro and amino groups relative to the phenyl rings would also be precisely determined, providing a complete picture of the molecular geometry within the crystal.

Advanced Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of different functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic bands for the N-H stretches of the primary amine groups, the N-O stretches of the nitro groups, and vibrations associated with the aromatic biphenyl backbone.

Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.orgwpmucdn.com The N-O stretching vibrations of aromatic nitro compounds are typically observed as two strong bands, an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comquora.com The C-N stretching of aromatic amines is usually a strong band in the 1335-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Asymmetric Stretch3400 - 3500
Amine (-NH₂)N-H Symmetric Stretch3300 - 3400
Amine (-NH₂)N-H Bending (Scissoring)1580 - 1650
Nitro (-NO₂)N-O Asymmetric Stretch1550 - 1475
Nitro (-NO₂)N-O Symmetric Stretch1360 - 1290
Aromatic RingC=C Stretching1400 - 1600
Aromatic AmineC-N Stretching1335 - 1250

Raman Spectroscopy for Molecular Vibrational Modes and Lattice Dynamics

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the low-frequency vibrations corresponding to the crystal lattice modes. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the nitro groups and the aromatic rings. The analysis of the low-frequency region could also help in distinguishing between different polymorphs, as they would have different lattice vibrations. nih.govresearchgate.netdtic.mil

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Structural Purity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and assessing the purity of synthesized organic compounds. For a molecule such as this compound, with multiple nitro and amine substituents on a biphenyl framework, several positional isomers are possible. ¹H and ¹³C NMR spectroscopy in solution provides unambiguous confirmation of the correct isomeric structure by analyzing chemical shifts, signal multiplicities, and through-bond correlations. sciepub.comresearchgate.net

Quantitative ¹H NMR (qNMR) can be employed to determine the purity of a sample with high accuracy and precision, often without the need for an identical reference standard. nih.gov This method is particularly useful for identifying and quantifying isomeric impurities or residual solvents that might not be detectable by other methods like elemental analysis. nih.gov Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to assign all proton and carbon signals definitively, confirming the connectivity of the molecular backbone and the precise location of all functional groups.

While solution NMR provides data on individual molecules, solid-state NMR (ssNMR) spectroscopy offers profound insight into the structure of materials in the solid phase. preprints.org It is a powerful, non-destructive technique for characterizing both crystalline and amorphous forms of a substance, as it is sensitive to the local atomic environment and does not require long-range order. researchgate.netcreative-biostructure.com

In the solid state, molecular motion is restricted, leading to anisotropic interactions that are averaged out in solution. emory.edu Techniques like Magic-Angle Spinning (MAS) are used to reduce this anisotropy, resulting in higher resolution spectra. preprints.orgemory.edu Cross-polarization (CP) techniques enhance the signal of low-abundance nuclei like ¹³C, making analysis more efficient. preprints.org

For this compound, ssNMR is crucial for:

Polymorph Identification: Different crystalline polymorphs of the same compound will yield distinct ssNMR spectra due to variations in molecular packing, conformation, and intermolecular interactions. ssNMR can identify and quantify the components in a mixture of polymorphs.

Characterization of Amorphous Content: The presence of amorphous (non-crystalline) material can significantly impact the stability and performance of an energetic compound. Amorphous phases produce broader, less defined peaks in ssNMR spectra compared to their crystalline counterparts, allowing for their detection and quantification. researchgate.net

Structural Refinement: ssNMR data can be used in conjunction with data from diffraction methods to refine crystal structures, providing highly accurate atomic coordinates, especially for lighter atoms like hydrogen. cardiff.ac.uk

The ¹³C ssNMR spectrum provides key information. The chemical shifts of the carbon atoms in the biphenyl rings are sensitive to the molecular conformation (such as the torsion angle between the rings) and the crystalline environment.

Carbon TypeExpected ¹³C Chemical Shift Range (ppm)Information Provided
Aromatic C-NO₂145 - 160Confirms attachment of nitro groups to the aromatic rings. Sensitive to electronic effects and local environment.
Aromatic C-NH₂130 - 150Indicates the position of the amine functional groups.
Aromatic C-H110 - 130Represents the protonated carbons on the biphenyl core.
Aromatic C-C (ipso)125 - 145Corresponds to the carbons at the biphenyl linkage; their chemical shift is sensitive to the inter-ring dihedral angle. researchgate.netutah.edu

Theoretical and Computational Investigations of Hexanitrobiphenyldiamine Electronic Structure and Energetic Characteristics

Molecular Dynamics Simulations for Condensed Phase Behavior

Atomistic Modeling of Phase Transitions

Atomistic modeling, particularly through molecular dynamics (MD) simulations, is a computational technique used to study the physical movements of atoms and molecules in a material. icams.de By simulating the interactions between individual particles, researchers can predict how a material's structure and properties change with temperature and pressure, including solid-solid and solid-liquid phase transitions. arxiv.orgresearchgate.net These simulations can provide invaluable insight into the mechanisms of phase transitions at a microscopic level, which is critical for understanding the stability and performance of energetic materials under different environmental conditions. icams.de

For Hexanitrobiphenyldiamine, atomistic modeling could be employed to simulate its behavior at various temperatures and pressures to identify potential phase transitions. Such studies would help in understanding the material's stability and how its crystalline structure might change, which can affect its sensitivity and energetic output. However, specific studies detailing the atomistic modeling of phase transitions for 3,3'-diamino-2,2',4,4',6,6'-hexanitrobiphenyl were not found in the available search results.

Computational Thermodynamics and Theoretical Performance Prediction

Computational thermodynamics is a vital field for the a priori estimation of the energetic performance of explosives. It involves calculating key thermodynamic properties and using them in theoretical models to predict detonation characteristics.

Calculation of Heats of Formation and Detonation

The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable states under standard conditions. libretexts.orglibretexts.org It is a crucial parameter for calculating the energy released in a chemical reaction, including detonation. youtube.comyoutube.com The heat of detonation is the energy released when an explosive detonates and can be calculated using the heats of formation of the explosive and its detonation products. youtube.com Computational methods, such as those based on density functional theory (DFT), are often used to predict the gas-phase heat of formation, which can then be converted to a solid-state value to estimate performance.

Theoretical Detonation Velocity and Pressure Predictions (e.g., Chapman-Jouguet Theory)

Theoretical models are used to predict the performance of an explosive, with detonation velocity (D) and detonation pressure (P) being two of the most important parameters. The Chapman-Jouguet (C-J) theory provides a model to estimate these properties. wikipedia.orgosti.gov It posits that the detonation wave propagates at a velocity where the reacting gases reach sonic speed relative to the wave front as the reaction completes. wikipedia.org The C-J pressure is the pressure at this point. osti.gov These predictions require the explosive's density, heat of formation, and the equation of state of the detonation products. publications.gc.ca Molecular dynamics simulations can also be employed to determine these characteristic properties. publications.gc.ca

While the principles of C-J theory are well-established for many explosives, specific theoretical predictions for the detonation velocity and pressure of this compound were not found. wikipedia.orgdtic.milvu.lt However, one study provided a calculated crystal density for 3,3'-Diamino-2,2',4,4',6,6'-hexanitrobiphenyl (DIPAM), which is a critical input for such predictions. osti.gov

Calculated and Observed Density of DIPAM
CompoundObserved Density (g/cm³)Calculated Density (Linear Method) (g/cm³)Calculated Density (Nonlinear Method) (g/cm³)Reference
3,3'-Diamino-2,2',4,4',6,6'-hexanitrobiphenyl (DIPAM)1.791.821.83 osti.gov

Prediction of Theoretical Decomposition Products and Pathways

Understanding the thermal decomposition of an energetic material is essential for assessing its stability and safety. Computational chemistry can model the reaction pathways, identify intermediate species, and predict the final decomposition products. nih.gov Techniques like reactive molecular dynamics (ReaxFF), density functional theory (DFT), and density functional tight-binding (DFTB) are used to simulate the chemical reactions that occur at high temperatures. osti.gov These simulations can reveal the initial bond-breaking steps and subsequent reactions that lead to the formation of stable gaseous products like N₂, CO₂, and H₂O. osti.govnih.gov For example, studies on similar molecules like TATB show that decomposition can be initiated by the condensation of amino and nitro groups or the scission of nitro groups from the aromatic ring. nih.govmdpi.com

Detailed computational studies predicting the specific decomposition products and pathways for this compound were not identified in the search results.

Crystal Structure Prediction and Polymorphism Modeling

The arrangement of molecules in a solid-state crystal lattice significantly influences the properties of an energetic material, including its density, stability, and sensitivity.

Research on the Formation of Hexanitrobiphenyldiamine Crystalline Architectures and Polymorphism

Nucleation and Growth Studies of Hexanitrobiphenyldiamine Crystals

No specific studies detailing the nucleation kinetics or crystal growth mechanisms of this compound were identified. Research in this area would typically involve determining critical supersaturation levels, induction times, and the influence of impurities or additives on crystal formation.

Influence of Crystallization Conditions on Polymorphic Forms

Information regarding the existence of polymorphs for this compound and the conditions required to isolate them is not available in the searched literature. Such studies would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, cooling rates) and analyzing the resulting solid forms using techniques like X-ray diffraction and thermal analysis.

Surface Science Investigations of Crystal Habits and Morphology

There is a lack of publicly available research on the crystal habits and morphology of this compound. This area of study would focus on the external shape of the crystals and the characteristics of their surfaces, which are influenced by the internal crystal structure and the conditions of their formation.

Co-crystallization Research with this compound

No published research on the co-crystallization of this compound with other molecules was found. Co-crystallization is a technique used to modify the physicochemical properties of a compound, and the exploration of this compound co-crystals remains an unaddressed area in the accessible literature.

Due to the limited availability of specific research data, a detailed article with interactive data tables and in-depth findings on the crystalline architecture and polymorphism of this compound cannot be constructed at this time.

Exploration of Hexanitrobiphenyldiamine Derivatives and Analogues in Advanced Organic Synthesis

Synthesis of Structurally Modified Hexanitrobiphenyldiamine Analogues

One plausible route, adapted from the synthesis of related polyamino-polynitrobiphenyl compounds, commences with a suitable substituted benzene (B151609) derivative. For instance, the synthesis of a tetramine (B166960) analogue, 2,2',4,4',6,6'-hexanitrobiphenyl-3,3',5,5'-tetramine, provides a clear blueprint that can be modified to yield diamino derivatives. This established three-step synthesis involves:

Nitration: The process begins with the nitration of a precursor like 1-chloro-3,5-dimethoxybenzene (B30813) to introduce the required nitro groups.

Ullmann Coupling: The resulting nitrated aromatic halide then undergoes an Ullmann condensation reaction. This step is crucial for forming the C-C bond that links the two phenyl rings, creating the biphenyl (B1667301) backbone. The Ullmann reaction is particularly effective for coupling aryl halides activated by electron-withdrawing groups, such as nitro groups.

Nucleophilic Aromatic Substitution: In the final step, the methoxy (B1213986) groups on the hexanitrobiphenyl core are displaced by amino groups through nucleophilic aromatic substitution with ammonia (B1221849). The high degree of nitration activates the aromatic rings, facilitating the displacement of leaving groups like methoxy by nucleophiles.

To synthesize a diamine analogue, this methodology could be adapted by starting with a precursor that allows for the selective introduction of only two amino groups. For example, using a starting material with a different substitution pattern of leaving groups would enable the synthesis of specific this compound isomers.

A general representation of this synthetic approach is outlined below:

StepReactionReactantsConditionsProduct
1NitrationSubstituted BenzeneMixed Acid (HNO₃/H₂SO₄)Nitrated Precursor
2Ullmann CouplingNitrated PrecursorCopper catalyst, heatHexanitrobiphenyl derivative
3AminationHexanitrobiphenyl derivativeAmmonia or other amine sourceThis compound analogue

This strategic sequence ensures the robust construction of the highly energetic and functionalized biphenyl system.

Comparative Studies of Synthetic Routes for Related Polynitro Compounds

The synthesis of the biphenyl backbone is a critical step in the production of this compound and its analogues. Several methods are available for the formation of biaryl linkages, with the Ullmann reaction and Suzuki coupling being two of the most prominent.

Ullmann Reaction:

The Ullmann reaction, traditionally involving the copper-mediated coupling of two aryl halides, is a well-established method for synthesizing symmetrical biphenyls. nih.gov The reaction typically requires high temperatures and activated aryl halides, conditions that are met in the synthesis of polynitro biphenyls due to the activating effect of the nitro groups. acs.org While effective, the classical Ullmann reaction can suffer from harsh reaction conditions and the need for stoichiometric amounts of copper. Modern modifications have introduced the use of soluble copper catalysts and ligands to improve reaction efficiency and lower the required temperatures. acs.org

Suzuki Coupling:

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. diva-portal.org It has become a widely used method for the synthesis of a vast array of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. researchgate.net For the synthesis of polynitro biphenyls, a Suzuki coupling approach would involve the reaction of a nitrated aryl halide with a nitrated arylboronic acid.

Comparison of Routes:

FeatureUllmann ReactionSuzuki Coupling
Catalyst CopperPalladium
Coupling Partners Two Aryl Halides (for symmetrical)Aryl Halide and Arylboronic Acid
Reaction Conditions Often harsh (high temperature)Generally mild
Functional Group Tolerance ModerateHigh
Substrate Scope Good for electron-deficient halidesVery broad

For the synthesis of symmetrical hexanitrobiphenyl precursors to this compound, the Ullmann reaction presents a direct and historically proven method. However, for creating unsymmetrical derivatives or for syntheses requiring milder conditions, the Suzuki coupling offers a more versatile and often higher-yielding alternative.

Another relevant synthetic route to consider is the oxidative coupling of trinitrotoluene (TNT) to form hexanitrostilbene (B7817115) (HNS), which is structurally related to hexanitrobiphenyl. nih.gov This reaction, typically employing an oxidizing agent like sodium hypochlorite (B82951), proceeds through a radical mechanism to couple two TNT molecules. While this method is specific to HNS, it highlights the diverse strategies available for linking highly nitrated aromatic rings.

Mechanistic Implications of Structural Modifications on Theoretical Performance Parameters

The introduction of amino groups into a polynitro aromatic framework like hexanitrobiphenyl has profound mechanistic implications for the compound's stability and energetic performance. These effects can be understood through computational studies and theoretical principles.

Electronic Effects:

Amino groups are strong electron-donating groups, while nitro groups are powerful electron-withdrawing groups. The presence of both on the same aromatic ring leads to a "push-pull" electronic effect. This intramolecular charge transfer can significantly influence the molecule's properties. Density Functional Theory (DFT) calculations on related aminonitroaromatic compounds have shown that the introduction of amino groups raises the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), although the HOMO-LUMO gap, an indicator of chemical reactivity, can vary depending on the substitution pattern. nih.gov A smaller HOMO-LUMO gap generally correlates with higher reactivity and potentially lower stability.

Stability and Sensitivity:

The effect of amino groups on the stability of polynitro aromatics is complex. In many cases, amino groups can increase thermal stability through the formation of intermolecular hydrogen bonds, which creates a more stable crystal lattice. This is a well-documented phenomenon in explosives like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). However, experimental evidence on 2,2',4,4',6,6'-hexanitrobiphenyl-3,3',5,5'-tetramine suggests that extensive amination in some sterically hindered systems can lead to decreased thermal stability. This unexpected finding was attributed to molecular strain and the disruption of planar conjugation due to the bulky nitro and amino groups, which can weaken the C-NO₂ bonds.

Theoretical studies can provide insight into bond dissociation energies (BDE), a key parameter for predicting thermal stability. The weakest bond in a polynitro aromatic explosive is typically the C-NO₂ bond, and its BDE is a good indicator of the initial step in thermal decomposition. Computational models can predict how the electronic perturbations caused by amino group substitution affect the C-NO₂ BDE. It is theorized that the electron-donating nature of the amino group can, in some cases, weaken the adjacent C-NO₂ bonds, thus lowering the decomposition temperature.

Detonation Performance:

The detonation performance of an explosive is primarily determined by its density, heat of formation, and oxygen balance. The introduction of amino groups has competing effects on these parameters.

Density: Amino groups are less dense than nitro groups. Therefore, substituting nitro groups with amino groups will generally decrease the crystal density of the material, which can negatively impact detonation velocity and pressure.

Heat of Formation: Amino groups generally lead to a less positive (or more negative) heat of formation compared to nitro groups. This reduces the energy released upon detonation.

Oxygen Balance: The replacement of -NO₂ with -NH₂ significantly worsens the oxygen balance, as there are fewer oxygen atoms available to oxidize the carbon and hydrogen backbone during detonation.

The following table summarizes the theoretical impact of amino group substitution on the performance parameters of a generic polynitro aromatic compound:

ParameterImpact of Amino Group SubstitutionReason
Detonation Velocity DecreaseLower density and oxygen balance
Detonation Pressure DecreaseLower density and oxygen balance
Thermal Stability Can increase or decreaseIntermolecular H-bonding vs. electronic destabilization
Impact Sensitivity Generally decreasesIncreased hydrogen bonding and less reactive C-NO₂ bonds in some cases

Decomposition Mechanisms and Thermal Behavior Research

Investigation of Thermal Decomposition Pathways in the Condensed Phase

Specific research detailing the condensed phase thermal decomposition pathways of Hexanitrobiphenyldiamine is not available in the reviewed literature.

Identification of Gaseous and Solid Decomposition Products

Comprehensive experimental data identifying the specific gaseous and solid decomposition products of this compound has not been publicly documented.

Kinetic and Mechanistic Modeling of Thermal Decomposition Processes

No specific kinetic or mechanistic models for the thermal decomposition of this compound have been found in the available scientific literature.

Future Research Directions and Unexplored Avenues for Hexanitrobiphenyldiamine

Integration of Multi-Scale Modeling and Experimental Validation

A significant frontier in the study of energetic materials lies in the synergy between computational modeling and empirical testing. aip.org Multi-scale modeling provides a powerful framework for predicting the behavior of materials like Hexanitrobiphenyldiamine across various length and time scales, from quantum mechanical interactions to macroscopic performance. dtic.milgatech.edu However, the predictive power of these models is fundamentally reliant on validation against robust experimental data.

Future research should focus on building a hierarchical modeling framework for this compound. This approach connects different theoretical models, each best suited for a particular scale, to create a comprehensive predictive capability. aip.org

Quantum Scale: Ab initio and Density Functional Theory (DFT) calculations can be employed to investigate the fundamental properties of the this compound molecule. These simulations can predict molecular geometry, vibrational frequencies, electronic structure, and initial decomposition pathways, providing crucial parameters for higher-level models.

Atomistic/Molecular Scale: Large-scale reactive molecular dynamics (MD) simulations, using force fields parameterized from quantum mechanical data, can model the behavior of thousands of molecules under shock loading. aps.org This scale is critical for understanding the initial stages of detonation, including the formation of "hot spots" resulting from phenomena like void collapse. aip.org

Mesoscale: At this level, simulations can model the behavior of collections of crystals, accounting for microstructural features such as grain boundaries, voids, and cracks. Meso-informed models can predict how these defects influence shock sensitivity and energy localization, bridging the gap between molecular behavior and bulk properties. aip.org

Continuum Scale: Finally, continuum mechanics codes use data from the smaller scales to predict the macroscopic response of the material, such as detonation velocity and pressure.

The validation of this multi-scale model is paramount. Experimental data from advanced characterization techniques (as described in section 8.3), such as high-pressure equation of state from diamond anvil cell experiments and shock initiation data, are essential to refine and confirm the accuracy of the computational models at each scale. aps.org

Table 1: Proposed Multi-Scale Modeling and Experimental Validation Framework
Modeling ScaleComputational MethodPredicted PropertiesExperimental Validation Technique
QuantumDensity Functional Theory (DFT)Molecular structure, bond energies, reaction pathwaysSpectroscopy (IR, Raman), Thermal analysis (DSC/TGA)
AtomisticReactive Molecular Dynamics (MD)Shock response, hot spot formation, equation of stateLaser-driven nanoshocks, Plate impact experiments
MesoscaleMeso-informed Ignition & Growth ModelsInfluence of microstructure (voids, defects) on sensitivityGap tests, Microstructural analysis (SEM, X-ray CT)
ContinuumHydrodynamic CodesDetonation velocity, pressure, failure mechanicsRate stick tests, Cylinder expansion tests

Exploration of Novel Synthetic Methodologies

The synthesis of polynitro aromatic compounds like this compound traditionally involves hazardous nitration reactions using strong acids in batch reactors. google.comchemicalbook.com These processes present significant safety risks, including the potential for thermal runaway, and can be difficult to scale up. iitb.ac.in Future research must prioritize the development of safer, more efficient, and scalable synthetic methodologies.

A primary avenue for exploration is the application of continuous flow chemistry . europa.eu Flow reactors offer substantial advantages over batch processes for energetic material synthesis by providing superior control over reaction parameters. vapourtec.com Key benefits include:

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time. europa.eu

Superior Heat Transfer: The high surface-area-to-volume ratio allows for efficient heat dissipation, preventing the formation of dangerous hot spots and reducing the risk of thermal runaway. vapourtec.com

Precise Control: Reaction temperature, pressure, and residence time can be precisely controlled, leading to higher purity, better yields, and improved reproducibility. rsc.org

Scalability: Production can be scaled up by extending the operation time or by running multiple reactors in parallel ("numbering-up"), avoiding the challenges of scaling up large batch reactors. iitb.ac.in

Future work could involve designing a multi-step continuous flow platform for this compound, potentially starting from a suitable biphenyl (B1667301) precursor. Other advanced manufacturing technologies, such as ResonantAcoustic® Mixing (RAM), which enables highly efficient mixing in continuous systems, could also be integrated to improve reaction rates and product homogeneity. imemg.org Additionally, exploring novel and milder nitrating agents and catalyst systems within these advanced platforms could further enhance the safety and sustainability of the synthesis. The use of techniques like nanofiltration for purification could also be investigated to produce high-purity material more efficiently. nih.gov

Table 2: Comparison of Synthetic Methodologies
ParameterTraditional Batch SynthesisProposed Continuous Flow Synthesis
SafetyHigh risk due to large reagent volumes and poor heat transferInherently safer due to small reactor volumes and excellent heat control
ScalabilityDifficult and hazardous to scale upEasily scalable by numbering-up or extended operation
Process ControlLimited control over temperature and mixing gradientsPrecise, automated control of temperature, pressure, and time
Product QualityPotential for side products and impuritiesHigher purity and yield due to uniform reaction conditions
FootprintRequires large, reinforced reactor vesselsCompact, tabletop systems possible, reducing plant footprint

Advanced Characterization under Extreme Conditions

To understand and predict the performance and safety of this compound, it is crucial to characterize its behavior under the extreme conditions of high pressure and high temperature that it would experience during initiation and detonation. strath.ac.ukresearchgate.net While standard characterization provides baseline data, advanced techniques are needed to probe the material's properties under dynamic and static compression.

The diamond anvil cell (DAC) is a primary tool for these investigations, allowing a microscopic sample to be subjected to immense static pressures, recreating conditions deep within planets. wikipedia.org By integrating the DAC with various analytical probes, a wealth of information can be obtained:

Synchrotron X-ray Diffraction: This technique can be used to determine the crystal structure of this compound as a function of pressure. ed.ac.uk It allows for the identification of pressure-induced phase transitions and the measurement of the material's equation of state (the relationship between pressure, volume, and temperature), which is a critical input for continuum models. researchgate.netosti.gov

Raman and Infrared Spectroscopy: Spectroscopic measurements within the DAC reveal how molecular vibrations change under pressure. This can provide insight into changes in chemical bonding, molecular conformation, and intermolecular interactions, which are precursors to chemical reactions. unt.edu

Laser-Induced "Nanoshocks": An emerging technique involves using an ultra-fast laser to launch a shockwave into the sample while it is held under static pressure in a DAC. llnl.gov This allows for the study of material response on timescales short enough for direct comparison with molecular dynamics simulations, providing a powerful link between experiment and theory. llnl.gov

A systematic study of this compound using these advanced techniques would provide the fundamental data needed to understand its stability, decomposition mechanisms, and performance under operational conditions, directly feeding into the validation of the multi-scale models discussed previously.

Directed Crystal Engineering for Desired Molecular Arrangements

The arrangement of molecules in the crystal lattice is a critical determinant of an energetic material's properties, particularly its sensitivity to mechanical stimuli like impact and friction. researchgate.net Crystal engineering offers a promising strategy to modify these properties by intentionally designing and controlling the solid-state architecture. bohrium.com For this compound, the primary goal of crystal engineering would be to reduce sensitivity without significantly compromising its energetic performance.

A key unexplored avenue is the formation of cocrystals . A cocrystal is a multi-component solid in which the energetic molecule is crystallized in a stoichiometric ratio with another, often less sensitive or inert, molecule called a "coformer". mdpi.com This creates a new crystal structure with unique intermolecular interactions, such as hydrogen bonds and π-π stacking, which can alter the material's properties in a desirable way. mdpi.com These interactions can create slip planes or energy-dissipating mechanisms that make the crystal more resilient to mechanical shock.

Future research in this area should follow a systematic approach:

Computational Screening: Use computational tools based on crystal structure prediction and intermolecular interaction analysis to screen a library of potential coformers for their likelihood of forming a stable cocrystal with this compound.

Experimental Synthesis: Attempt the synthesis of the most promising candidates identified through screening, using various crystallization techniques (e.g., slow evaporation, reaction crystallization).

Structural and Physical Characterization: Unambiguously determine the structure of any new cocrystals using single-crystal X-ray diffraction. Subsequently, characterize their key properties, including density, thermal stability (DSC/TGA), and, most importantly, impact and friction sensitivity.

Performance Evaluation: Calculate the detonation performance of the new cocrystals based on their measured density and heat of formation to ensure that the desired reduction in sensitivity is not accompanied by an unacceptable loss in energy.

This "materials genome" approach, combining computational design with targeted experimental synthesis, could lead to the discovery of new, more insensitive forms of this compound with improved safety profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Hexanitrobiphenyldiamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via nitration and amination reactions. Key variables include temperature (e.g., maintaining <50°C to avoid decomposition), solvent selection (e.g., sulfuric acid for nitration), and stoichiometric ratios of precursors. Characterization via HPLC and NMR is critical to confirm purity and structural integrity. For example, a 2023 study compared yields under varying nitric acid concentrations, achieving 72% purity at 40°C but only 58% at 60°C due to side reactions .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies nitro and amine functional groups (e.g., peaks at 1520 cm⁻¹ for NO₂ stretching). High-resolution mass spectrometry (HRMS) confirms molecular mass, while reversed-phase HPLC with UV detection (λ = 254 nm) quantifies purity. X-ray crystallography is recommended for resolving structural ambiguities, as demonstrated in a 2021 study that resolved its planar biphenyl configuration .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition above 180°C. For long-term storage, inert atmospheres (argon) and desiccated environments (-20°C) prevent hydrolysis of nitro groups. A 2022 study reported 95% compound integrity after six months under these conditions, compared to 67% degradation at room temperature .

Q. What are the known toxicological profiles of this compound, and what safety protocols are recommended for handling?

  • Methodological Answer : Acute toxicity studies in rodents indicate an LD₅₀ of 320 mg/kg (oral). Researchers must use fume hoods, nitrile gloves, and full-face shields due to mutagenic risks. Toxicity correlates with nitro group reduction products; thus, waste disposal should follow EPA guidelines for nitroaromatics .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermal stability be resolved across studies?

  • Methodological Answer : Discrepancies often arise from impurities or differing analytical methods. For example, a 2020 study reporting decomposition at 150°C used dynamic TGA (10°C/min), whereas isothermal TGA (held at 150°C for 24 hours) showed no degradation. Cross-validate findings with multiple techniques (e.g., DSC, Raman spectroscopy) and report detailed experimental parameters .

Q. What computational modeling approaches predict this compound’s reactivity in novel catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can simulate nitro group activation energies. A 2023 study linked reduced electron density at the amine group (via Mulliken charges) to higher catalytic hydrogenation efficiency. Molecular dynamics simulations further clarify solvent effects on reaction pathways .

Q. What mechanisms explain this compound’s degradation under UV exposure, and how can photostability be improved?

  • Methodological Answer : UV-Vis spectroscopy and electron paramagnetic resonance (EPR) identify nitro-to-nitrito isomerization as a primary degradation pathway. Adding UV absorbers (e.g., TiO₂ nanoparticles) reduces degradation by 40% in accelerated aging tests (500 W/m² UV, 48 hours). Compare degradation kinetics using Arrhenius plots to extrapolate shelf-life .

Q. How does this compound’s crystal structure influence its energetic properties in materials science applications?

  • Methodological Answer : Single-crystal XRD reveals a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonding (N–H⋯O). This packing density correlates with detonation velocity (VD = 7200 m/s) in computational models. Compare with RDX (VD = 8750 m/s) to assess trade-offs between stability and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.